molecular formula C6H2Br2N2O5 B578117 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole CAS No. 1314801-35-8

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole

Cat. No.: B578117
CAS No.: 1314801-35-8
M. Wt: 341.899
InChI Key: FSQAOBYGWQNRLR-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole is a versatile chemical compound with unique properties that make it valuable in various scientific research fields. This compound is known for its applications in materials science, pharmaceuticals, and other industries due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, such as toluene or acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy groups can be oxidized to form peroxides or other oxygen-containing derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents, such as Grignard reagents or organolithium compounds, are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of peroxides or epoxides.

    Reduction: Formation of debrominated benzo[c][1,2,5]oxadiazole derivatives.

    Substitution: Formation of substituted benzo[c][1,2,5]oxadiazole derivatives with various functional groups.

Scientific Research Applications

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as light-emitting and conducting polymers for organic electronics.

Mechanism of Action

The mechanism of action of 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole involves its interaction with molecular targets and pathways within biological systems. The hydroperoxy groups can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromobenzo[c][1,2,5]oxadiazole: Shares a similar core structure but lacks the hydroperoxy groups.

    4,7-Dibromo-5,6-dihydrobenzo[c][1,2,5]oxadiazole: Similar structure but without the hydroperoxy groups.

Uniqueness

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole is unique due to the presence of both bromine and hydroperoxy groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4,7-dibromo-5,6-dihydroperoxy-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2O5/c7-1-3-4(10-15-9-3)2(8)6(14-12)5(1)13-11/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQAOBYGWQNRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NON=C2C(=C1OO)Br)Br)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857055
Record name 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314801-35-8
Record name 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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